molecular formula C12H19ClFN5 B15114012 1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine

1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine

Cat. No.: B15114012
M. Wt: 287.76 g/mol
InChI Key: VHMIPUKPCNNJPI-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disrupting cellular processes: Interfering with DNA replication, protein synthesis, or other essential cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-1H-pyrazol-5-amine: A precursor in the synthesis of the target compound.

    1-(2-fluoroethyl)-1H-pyrazol-3-amine: Another precursor used in the synthesis.

    1-ethyl-3-methyl-1H-pyrazol-5-yl)methanamine: A structurally similar compound with different substituents.

Uniqueness

1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine is unique due to the presence of both ethyl and fluoroethyl groups on the pyrazole rings, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-1-[1-(2-fluoroethyl)pyrazol-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-2-18-12(3-6-15-18)10-14-9-11-4-7-17(16-11)8-5-13;/h3-4,6-7,14H,2,5,8-10H2,1H3;1H

InChI Key

VHMIPUKPCNNJPI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=NN(C=C2)CCF.Cl

Origin of Product

United States

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